molecular formula C18H19NO5 B191808 Melicopicine CAS No. 517-73-7

Melicopicine

Cat. No. B191808
CAS RN: 517-73-7
M. Wt: 329.3 g/mol
InChI Key: URPVDDXMEZAEJY-UHFFFAOYSA-N
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Description

Melicopicine is a 9-acridone alkaloid . It is one of the three 9-acridone alkaloids, along with tecleanthine and 6-methoxy tecleanthine, that were isolated from the bark of Teclea trichocarpa . Melicopicine and tecleanthine exhibited mild antifeedant activity against the African armyworm, Spodoptera exempta .


Synthesis Analysis

Melicopicine (1,2,3,4-tetramethoxy-10-methylacridone) and melicopidine (1,4-dimethoxy-10-methyl-2,3-methylenedioxyacridone) react with bromine in methanol to yield compounds which have been formed by addition of two methoxyl groups to the substituted aromatic ring, and are isolated as salts of arylhypobromites .


Molecular Structure Analysis

The molecular formula of Melicopicine is C18H19NO5 . The structure of melicopicine, 1,2,3,4-tetramethoxy-10-methylacridone, is deduced from data reported in earlier papers . The presence of the same 10-methylacridone skeleton in melicopidine and melicopine is established by conversion of the trimethoxyphenols obtained from them by fission of the methylenedioxy ring with methanolic potash to the respective dimethoxy-o- and p-quinones previously prepared from melicopicine .


Chemical Reactions Analysis

Melicopicine and melicopidine react with bromine in methanol to yield compounds which have been formed by addition of two methoxyl groups to the substituted aromatic ring, and are isolated as salts of arylhypobromites . Normelicopicine and normelicopidine undergo similar reactions .


Physical And Chemical Properties Analysis

The average mass of Melicopicine is 329.347 Da and the Monoisotopic mass is 329.126312 Da .

Scientific Research Applications

Antipyretic and Analgesic Activities

Melicopicine, isolated from Melicope lunu-ankenda, has demonstrated promising biological activities. A study highlighted its antipyretic and analgesic properties, justifying its traditional use as a remedy for fever and inflammation. The compounds evodione and leptonol, isolated from Melicope lunu-ankenda, were found to exhibit moderate anti-inflammatory and analgesic activities in various assays. Particularly, leptonol showed significant antipyretic activity, highlighting the plant's potential for treating fever and related symptoms (Johnson et al., 2010).

Anticancer Activities

Melicopicine, along with other acridone alkaloids like melicopine and melicopidine, was isolated from Zanthoxylum simullans Hance and exhibited cytotoxic and antimalarial activities in vitro. These compounds showed potential as anticancer agents, with normelicopidine particularly active against prostate cancer cell lines and the malaria parasite Plasmodium falciparum. This suggests a promising avenue for the development of novel anticancer and antimalarial drugs (Wang et al., 2014).

Neuroprotection and Neurite Outgrowth

Compounds isolated from Melicope pteleifolia, including melicopicine, have shown potential in promoting neurite outgrowth in PC12 cells, a model for nerve growth and development. This finding is crucial for medical treatment strategies aimed at neurodegenerative diseases like Alzheimer's. The bioactive substances from Melicope pteleifolia, especially the chroman derivatives, significantly promoted nerve growth factor (NGF)-mediated neurite outgrowth, indicating the plant's potential as a functional food for neuroprotection and the treatment of neurodegenerative diseases (Xu et al., 2016).

properties

CAS RN

517-73-7

Product Name

Melicopicine

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

1,2,3,4-tetramethoxy-10-methylacridin-9-one

InChI

InChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3

InChI Key

URPVDDXMEZAEJY-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC

Other CAS RN

517-73-7

synonyms

1,2,3,4-Tetramethoxy-10-methylacridone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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